molecular formula C8H8F3NO2 B6325838 Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione CAS No. 157201-45-1

Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione

Cat. No.: B6325838
CAS No.: 157201-45-1
M. Wt: 207.15 g/mol
InChI Key: BQYQXFRKJFGJRM-UHFFFAOYSA-N
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Description

Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is a chemical compound known for its unique structure and properties It belongs to the class of pyrrolizine derivatives, which are characterized by a bicyclic structure containing a pyrrole ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the introduction of a trifluoromethyl group can be achieved through electrophilic substitution reactions. The final cyclization step often requires the use of strong acids or bases to facilitate the formation of the pyrrolizine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key factors include the choice of solvents, reaction temperatures, and catalysts to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, modifying its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: Its chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione stands out due to its specific trifluoromethyl substitution, which imparts unique chemical and biological properties. This makes it distinct from other pyrrolizine derivatives and enhances its potential for various applications.

Properties

IUPAC Name

8-(trifluoromethyl)-1,2,6,7-tetrahydropyrrolizine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)7-3-1-5(13)12(7)6(14)2-4-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYQXFRKJFGJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2C1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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